Harmaline hydrochloride

Description

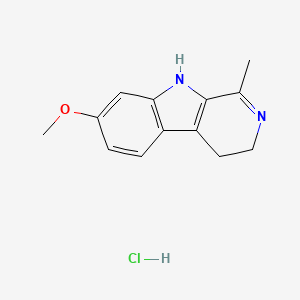

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNGKOFHCQQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975685 | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-11-1, 6027-98-1 | |

| Record name | Harmaline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivative Research

Classical Synthetic Routes to Harmaline (B1672942) and its Hydrochloride Salt

The foundational strategies for synthesizing the harmaline core structure have historically relied on well-established reactions that build the characteristic tricyclic β-carboline system. A primary and classical method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org

Formation of the Tetrahydro-β-carboline Intermediate : The synthesis often initiates with a Mannich-type condensation of a tryptamine (B22526) derivative to yield a 1,2,3,4-tetrahydro-β-carboline. cdnsciencepub.com For instance, L-tryptophan can be reacted with formaldehyde (B43269) in a Pictet-Spengler condensation to produce tetrahydro-β-carboline-3-carboxylic acid. analis.com.my

Dehydrogenation/Aromatization : The tetrahydro-β-carboline intermediate undergoes partial dehydrogenation to introduce the imine functionality characteristic of the dihydro-β-carboline structure of harmaline. cdnsciencepub.com This oxidation step is crucial for forming the harmaline scaffold. researchgate.net

Formation of Harmaline : A key synthesis published in the Canadian Journal of Chemistry described obtaining harmaline in a 70% yield by treating the corresponding tetrahydro-derivative with 90% w/w phosphoric acid. cdnsciencepub.com This step involves dehydration of a 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carboline precursor. cdnsciencepub.com

Conversion to Hydrochloride Salt : The resulting harmaline base can be converted to its hydrochloride salt for improved stability and handling. researchgate.netnbinno.com This is typically achieved by treating the harmaline base with hydrochloric acid in a suitable solvent like ethanol. One method reported the recrystallized hydrochloride salt melting at 215-216°C after darkening from 205°C. cdnsciencepub.com

The biosynthesis of harmaline is believed to follow a similar pathway, starting with L-tryptophan, which is decarboxylated to tryptamine. wikipedia.orgresearchgate.net This tryptamine intermediate then undergoes a series of reactions, including condensation and subsequent hydroxylation and methylation, to form harmaline. wikipedia.orgresearchgate.net

Table 1: Key Classical Synthetic Steps for Harmaline

| Step | Reaction Type | Typical Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Pictet-Spengler Reaction | Tryptamine derivative + Aldehyde/Ketone, Acid catalyst | Tetrahydro-β-carboline | name-reaction.comwikipedia.org |

| 2 | Dehydration/Dehydrogenation | 90% Phosphoric Acid (H₃PO₄) | Dihydro-β-carboline (Harmaline) | cdnsciencepub.com |

| 3 | Salt Formation | Harmaline base + Hydrochloric Acid (HCl) in Ethanol | Harmaline Hydrochloride | cdnsciencepub.com |

Novel Synthetic Approaches and Methodological Advancements

While classical methods like the Pictet-Spengler reaction remain fundamental, modern organic synthesis has introduced more efficient and versatile methodologies for constructing the β-carboline scaffold. ljmu.ac.uk These advancements often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions.

Transition Metal-Catalyzed Syntheses: Palladium-catalyzed reactions have emerged as a powerful tool. One approach involves a palladium-catalyzed C-H addition of indoles to nitriles, followed by cyclization to form the β-carboline ring system. ljmu.ac.uk Another strategy utilizes an intramolecular Heck coupling reaction to construct tetracyclic benzo-β-carbolines. ljmu.ac.uk

Manganese-Catalyzed Oxidative Pictet-Spengler Reaction: A recent development involves a manganese-catalyzed oxidative Pictet-Spengler reaction. This method uses a catalytic amount of an iPrPNP-Mn catalyst and a weak base to synthesize tetrahydro-β-carbolines from tryptamines and various alcohols under mild conditions. This strategy has been successfully applied to the concise synthesis of harmaline and related alkaloids. nih.gov

Microwave-Assisted and One-Pot Protocols: To improve efficiency, microwave-assisted one-pot protocols have been developed. For example, a method for preparing substituted 3,4-dihydro-β-carbolines was developed using T3P® (Propylphosphonic anhydride) as a reagent. nih.gov One-pot syntheses starting from racemic tryptophan and various amino acids can produce β-carboline derivatives through a sequence of reactions including the Pictet-Spengler reaction and oxidation, driven by reagents like iodine and trifluoroacetic acid (TFA). nih.gov

Electrochemical Synthesis: A novel, green, and atom-efficient method for synthesizing tetrahydro-β-carboline derivatives utilizes electrochemistry in deep eutectic solvents (DESs). This approach eliminates the need for hazardous catalysts, reduces reaction times, and lowers the energy requirements for the synthesis. The DESs act simultaneously as catalysts, electrolytes, and green solvents. acs.org

These modern approaches offer significant advantages over classical routes, providing access to a wider variety of functionalized β-carboline derivatives from readily available starting materials. ljmu.ac.uk

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

The harmaline scaffold is a privileged structure in medicinal chemistry, and its modification has been a key strategy for developing new therapeutic agents with enhanced potency and selectivity. researchgate.net Research has focused on synthesizing derivatives by modifying various positions on the β-carboline ring, primarily the N-2, N-9, C-1, and C-7 positions, to improve bioactivities such as antitumor and antimicrobial effects. nih.govgoogle.comnih.govresearchgate.net

N-9 Position Modifications: The N-9 position of the indole (B1671886) ring is a common site for modification. In one study, a series of novel harmaline derivatives were synthesized by introducing substituents at the N-9 position. nih.gov Another approach involves a nucleophilic substitution reaction where the harmine (B1663883) N-9 site reacts with a dibromoalkane, which is then further reacted with a substituted cinnamic acid to create novel harmine-cinnamic acid hybrids. mdpi.com

C-1 Position Modifications: The C-1 position has been modified to incorporate benzylidene substituents. A series of N2-benzylated β-carboline derivatives with a benzylidene group at the C-1 position were synthesized and showed significant anticancer activity. nih.gov

C-7 Position Modifications: The methoxy (B1213986) group at the C-7 position is another key site for derivatization. A study focused on synthesizing 33 harmine analogs by modifying the 7-position with substituents bearing terminal methyl esters, carboxamides, carboxylic acids, and amino groups with varying chain lengths. nih.gov

Molecular Hybridization: A rational drug design strategy involves creating hybrid molecules that combine the harmaline pharmacophore with another bioactive moiety. For instance, "harmicens," which are hybrids of harmine/β-carboline and ferrocene, have been synthesized. nih.gov These hybrids are connected via a triazole ring, formed by a Cu(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry), or an amide bond, created through standard peptide coupling reactions. nih.gov This approach aims to develop compounds with novel or enhanced mechanisms of action. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences, starting from the harmaline core or its precursors and employing a range of modern organic reactions to introduce the desired functional groups.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of harmaline analogs correlates with their biological activity, thereby guiding the design of more effective and less toxic compounds.

SAR for Antitumor Activity: Several SAR studies have focused on the antitumor effects of harmine/harmaline derivatives.

N-2 and C-1 Substitutions: A study on novel harmine derivatives bearing a benzylidene substituent at the C-1 position and a benzyl (B1604629) group at the N-2 position found that these N2-benzylated quaternary β-carbolines had significant cytotoxic effects against a panel of tumor cell lines. nih.gov Compound 3c (N-benzyl-1-(4-chlorobenzylidene)-7-methoxy-β-carbolinium bromide) was identified as the most potent agent against gastric carcinoma, melanoma, and colorectal cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov

N-9 and R3 Substitutions: Another study analyzed nine harmine derivatives and found that short alkyl or aryl substitutions at the N-9 position increased antitumor activity. Conversely, formate (B1220265) substitution at the R3 position of the tricyclic skeleton was found to reduce neurotoxicity. researchgate.net

SAR for Kinase Inhibition: Harmine is known to be a potent inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), an activity linked to inducing β-cell proliferation.

C-7 Position Modifications: An extensive SAR study was conducted on 33 harmine analogs with modifications at the 7-position to evaluate their effect on DYRK1A inhibition. nih.govnih.gov The study found that while several analogs retained DYRK1A inhibitory activity, the modifications at the 7-position were generally limited in their ability to improve upon the β-cell proliferation capability of the parent harmine molecule. nih.govmdpi.com For example, compound 1-2b , a DYRK1A inhibitor, induced β-cell proliferation at about half the rate of harmine, but at a three times higher concentration. nih.gov

SAR for Monoamine Oxidase (MAO) Inhibition: Harmaline is a well-known reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.gov SAR studies on related β-carbolines show that the substitution pattern on the aromatic ring and the saturation level of the pyridine (B92270) ring significantly influence the potency and selectivity for MAO-A versus MAO-B inhibition. nih.govnih.gov

These studies underscore the importance of specific structural features of the harmaline scaffold in dictating its biological profile.

Table 2: Bioactivity of Selected Harmaline/Harmine Derivatives

| Compound | Modification | Target/Assay | Activity (IC₅₀ or other measure) | Reference |

|---|---|---|---|---|

| Compound 3c | N-benzyl, C1-(4-chlorobenzylidene) | BGC-823 cancer cells | 0.46 μM | nih.gov |

| Compound 3c | N-benzyl, C1-(4-chlorobenzylidene) | A375 cancer cells | 0.68 μM | nih.gov |

| Compound 1-2b | C7-O-(CH₂)₂COOCH₃ | DYRK1A Inhibition | 89 nM | nih.gov |

| Compound 1-3b | C7-O-(CH₂)₂CONH₂ | DYRK1A Inhibition | 91 nM | nih.gov |

| Compound 6 | N9-(4-methylbenzyl) | Apoptosis Induction (HepG2 cells) | 55.34% apoptotic rate | researchgate.net |

| Compound HL22 | N-9 derivative | HCT116 cancer cells | 3.84 ± 0.11 μM | nih.gov |

Molecular Mechanisms of Action and Target Identification

Enzyme Modulation and Inhibition Profiles

Harmaline (B1672942) hydrochloride is an indole (B1671886) alkaloid compound that exerts its pharmacological effects through the modulation of various enzyme systems. Its interactions are characterized by specific inhibition profiles, targeting key enzymes involved in neurotransmitter metabolism, cellular signaling, and xenobiotic detoxification. The primary molecular targets include monoamine oxidases, specific protein kinases, and cytochrome P450 enzymes.

Harmaline is recognized as a potent and selective reversible inhibitor of Monoamine Oxidase-A (MAO-A). wikipedia.orgwikipedia.org Research demonstrates that harmaline selectively antagonizes the inactivation of the MAO-A isoform, while not significantly affecting the activity of MAO-B. nih.gov This selectivity is a defining feature of its mechanism of action. In comparative studies with other β-carboline alkaloids, harmaline was found to be approximately 25-fold more potent in its inhibition of MAO-A than of the kinase DYRK1A. nih.gov

Studies using various cell lines have corroborated this isoform selectivity. In cell lines where MAO-A is the predominantly active isoform, such as rat pheochromocytoma (PC12) cells, harmaline demonstrates significant inhibitory activity. researchgate.net Conversely, in cell lines where MAO-B is the primary active isoform, like human and rat liver cells, the inhibitory effect of harmaline is minimal. researchgate.net This preferential inhibition of MAO-A leads to a decrease in the metabolism of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.org

| Enzyme Target | Activity | Selectivity | Note |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Reversible Inhibition | High | Significantly antagonizes MAO-A inactivation. wikipedia.orgnih.gov |

| Monoamine Oxidase-B (MAO-B) | No significant alteration of activity | Low | Does not significantly antagonize MAO-B inactivation. nih.gov |

Harmaline hydrochloride also interacts with specific protein kinases, although its potency and selectivity can vary compared to its effects on MAO-A.

Harmaline has been identified as a potent inhibitor of Sphingosine Kinase-1 (SphK1), an enzyme linked to cancer progression. acs.orgnih.gov Molecular docking and fluorescence binding studies show that harmaline binds to the substrate-binding pocket of SphK1. acs.orgnih.gov This interaction significantly inhibits the kinase activity of SphK1, with a reported half-maximal inhibitory concentration (IC₅₀) value in the micromolar range. acs.orgnih.gov The binding mechanism involves the formation of hydrogen bonds with key active site residues of SphK1, specifically Asp178, Ser168, and Ser112. nih.gov

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ | 6.1328 ± 0.33 μM | Malachite green-based ATPase assay nih.govresearchgate.net |

| Binding Site | Binds to the substrate-binding pocket of SphK1. nih.gov | |

| Interacting Residues | Asp178, Ser168, Ser112 nih.gov |

While harmaline does inhibit Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), its potency against this enzyme is considerably lower than its effect on MAO-A. nih.gov In comparative analyses of β-carboline alkaloids, harmaline, along with harmane and tetrahydroharmine, demonstrated greater potency for MAO-A over DYRK1A. nih.gov Other related compounds, such as harmine (B1663883), are noted to be more potent and specific inhibitors of DYRK1A. nih.govnih.gov

Harmaline interacts with the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of xenobiotics. Its most studied interaction is with the CYP1A1 isoform.

Harmaline functions as a significant inhibitor of the carcinogen-activating enzyme CYP1A1, acting through both transcriptional and post-translational mechanisms. nih.gov These inhibitory effects have been observed in both human hepatoma (HepG2) cells and in vivo mouse models. nih.govnih.gov

At the transcriptional level, harmaline inhibits the induction of CYP1A1 mRNA expression. nih.gov This is achieved by acting as an antagonist to the Aryl Hydrocarbon Receptor (AhR), a key transcription factor in the CYP1A1 signaling pathway. nih.govnih.gov In studies using 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to induce CYP1A1 expression, harmaline was shown to significantly decrease the resulting mRNA levels in a concentration-dependent manner. nih.gov

At the post-translational level, harmaline reduces the stability of the CYP1A1 protein. nih.gov It significantly shortens the half-life of the CYP1A1 protein, from a typical 7.6 hours down to 2.1 hours. nih.gov This accelerated degradation is mediated through the ubiquitin-proteasomal pathway. nih.gov Furthermore, harmaline exerts a direct inhibitory effect on the catalytic activity of the CYP1A1 enzyme itself. nih.gov In vivo studies have confirmed that harmaline administration decreases TCDD-induced CYP1A1 protein levels and enzymatic activity in both liver and lung tissues. nih.gov

| Harmaline Concentration | Effect on CYP1A1 mRNA Level | Effect on CYP1A1 Protein Level | Effect on CYP1A1 Catalytic Activity |

|---|---|---|---|

| 0.5 µM | - | - | 67% decrease nih.gov |

| 2.5 µM | 28% decrease nih.gov | 66% decrease nih.gov | 80% decrease nih.gov |

| 12.5 µM | 43% decrease nih.gov | 76% decrease nih.gov | 90% decrease nih.gov |

Cytochrome P450 (CYP) Enzyme Interactions

CYP2D6 Metabolic Impact and Pharmacogenetics

This compound's metabolism is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the biotransformation of numerous drugs and xenobiotics. The primary metabolic pathway for harmaline is O-demethylation, a process predominantly catalyzed by CYP2D6. nih.gov This enzymatic action is of particular importance due to the well-established genetic polymorphism of the CYP2D6 gene, which leads to distinct population phenotypes with varying metabolic capacities. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

An individual's CYP2D6 status has a profound impact on the pharmacokinetics and pharmacodynamics of harmaline. nih.govnih.gov In vitro studies utilizing human liver hepatocytes have demonstrated that the O-demethylase activity is approximately 9-fold higher in EM hepatocytes compared to PM hepatocytes. nih.gov Consequently, the depletion of harmaline is significantly slower in hepatocytes from CYP2D6 poor metabolizers. nih.govresearchgate.net This translates to a longer in vitro half-life and lower intrinsic clearance in PM hepatocytes when compared to EM hepatocytes. nih.gov

Animal models have further corroborated these findings. Wild-type mice, which lack CYP2D6 activity, exhibit a higher and more prolonged exposure to harmaline when compared to transgenic mice expressing human CYP2D6. nih.govresearchgate.net This difference in metabolic rate directly affects the physiological response to the compound. For instance, wild-type mice show more severe hypothermic responses to harmaline administration. nih.govresearchgate.net These pharmacogenetic differences highlight the potential for considerable inter-individual variability in the response to harmaline, with CYP2D6 deficiency potentially leading to an increased risk of toxicity. uni.lu

Table 1: Impact of CYP2D6 Status on Harmaline In Vitro Clearance in Human Hepatocytes

| CYP2D6 Phenotype | In Vitro Intrinsic Clearance (CLint, µL/min/10^6 cells) | In Vitro Half-life (T1/2, min) |

| Extensive Metabolizer (EM) | 71.1 ± 23.1 | 46.1 ± 15.8 |

| Poor Metabolizer (PM) | 28.5 ± 6.2 | 111 ± 28 |

Data sourced from studies on human hepatocytes. nih.gov

Acetylcholinesterase (AChE) Activity Modulation

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov By inhibiting AChE, harmaline can lead to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This mechanism of action is shared by other β-carboline alkaloids, such as harmine. nih.gov

Histamine (B1213489) N-methyltransferase (HNMT) Inhibition

Harmaline is a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine in the brain. drugbank.comnih.gov HNMT is responsible for the methylation of histamine to Nτ-methylhistamine. elsevierpure.com Inhibition of this enzyme can lead to an increase in histamine levels in the central nervous system.

The inhibition of HNMT by harmaline is competitive with respect to both of the enzyme's substrates, histamine and S-adenosylmethionine. drugbank.comnih.gov This competitive inhibition has been quantified, with studies reporting IC50 values in the low micromolar range and a Ki value of 1.4 µM. drugbank.comnih.gov The ability of harmaline and other β-carbolines to inhibit HNMT places them among a diverse group of compounds that can modulate the histaminergic system. drugbank.comnih.gov

Table 2: Inhibitory Potency of Harmaline on Histamine N-methyltransferase (HNMT)

| Parameter | Value |

| IC50 | 1-10 µM |

| Ki | 1.4 µM |

Data from studies on rat brain HNMT. drugbank.comnih.gov

Cyclooxygenase-2 (COX-2) Activity

The direct inhibitory effect of harmaline on cyclooxygenase-2 (COX-2) is not well-established; however, research into its analogs has revealed significant potential for selective COX-2 inhibition. nih.govnih.gov While harmaline itself showed no significant COX inhibitory activity in some assays, synthetic analogs of harmaline have been developed that are potent and selective inhibitors of COX-2. nih.gov One such analog demonstrated a 2-arachidonoylglycerol (B1664049) (2-AG)-selective COX-2 inhibitory IC50 of 0.022 µM. nih.gov

Furthermore, harmaline has demonstrated anti-inflammatory and antinociceptive effects in animal models, which are suggestive of an interaction with the cyclooxygenase pathway. researchgate.net Studies have shown that harmaline can alleviate pain and inflammation, and these effects are reversed by pretreatment with substances that suggest the involvement of the cyclooxygenase and nitric oxide pathways. researchgate.net This indicates that while harmaline may not be a direct, potent inhibitor of COX-2 itself, its pharmacological actions may be mediated, at least in part, through the modulation of this pathway. researchgate.net The related compound harmine has also been shown to inhibit COX-2 expression in vivo during endotoxemia. nih.gov

Receptor Ligand Binding and Functional Interactions

Serotonergic Receptor Subtype Affinities (e.g., 5-HT2A, 5-HT2C)

This compound interacts with the serotonergic system, exhibiting binding affinity for certain serotonin receptor subtypes. wikipedia.org It has been shown to possess a weak but significant affinity for the 5-HT2A and 5-HT2C receptors, with binding affinities in the low micromolar range. wikipedia.org The interaction with these receptors may contribute to some of the psychoactive effects of harmaline. nih.govresearchgate.net

Table 3: Binding Affinities (Ki) of Harmaline and Related Compounds at Serotonin Receptors

| Compound | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |

| Harmaline | Weak affinity (low µM range) | 9430 |

| Harmine | 230-397 | 5340 |

Data compiled from multiple sources. wikipedia.orgresearchgate.netwikipedia.org

Dopaminergic Receptor Subtype Modulation (e.g., D2)

The direct interaction of harmaline with dopaminergic receptors, specifically the D2 subtype, is not as clearly defined as its effects on other targets. While some research suggests that β-carbolines, as a class, may modulate the dopamine (B1211576) system, direct, high-affinity binding of harmaline to D2 receptors has not been consistently reported. nih.gov At high doses, harmaline can stimulate dopamine release, which indicates an indirect modulation of the dopaminergic system. wikipedia.org

Molecular docking studies with the related compound harmine have suggested the potential for a strong interaction with the dopamine D2 receptor. oamjms.eu However, other binding assays have shown that harmine has a very low affinity for the D2 receptor (Ki >10,000 nM). wikipedia.org The antidepressant and anxiolytic-like effects of harmaline may be partly mediated through the modulation of dopamine receptors, among other neurotransmitter systems. nih.gov

Benzodiazepine (B76468) Receptor System Interactions

The interaction of harmaline and related β-carboline alkaloids with the benzodiazepine receptor system is complex and has been a subject of scientific investigation. While the broader class of β-carbolines is known to interact with benzodiazepine receptors, the specific nature of this interaction can vary significantly between individual compounds. taylorandfrancis.com Some studies suggest that harmala alkaloids, as a group, may function as inverse agonists at the GABA-A receptor's benzodiazepine binding site. psychonautwiki.orgdmt-nexus.me An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. This action at the GABA-A receptor could contribute to the central nervous system stimulant effects observed with some β-carbolines. psychonautwiki.org

However, research on specific harmala alkaloids reveals nuanced differences. For instance, the related β-carboline harmane has been described as a competitive inhibitor of benzodiazepine receptor binding. nih.gov In vivo studies have shown that convulsions induced by harmane can be reversibly inhibited by diazepam, a classic benzodiazepine agonist, suggesting a competitive interaction within the GABA-benzodiazepine receptor complex. nih.gov

Conversely, direct binding affinity studies for harmine, a close structural analog and metabolite of harmaline, have shown it to possess a very low affinity for the benzodiazepine site of the GABA-A receptor, with a Ki value greater than 10,000 nM. wikipedia.org While harmaline itself is known to bind to benzodiazepine receptors, the precise affinity and functional activity (agonist, antagonist, or inverse agonist) are not as clearly defined as for other receptor systems. frontiersin.orgnih.gov This highlights the principle that small structural modifications among the β-carboline alkaloids can lead to significant differences in their pharmacological profiles at the benzodiazepine receptor.

| Compound | Receptor Target | Reported Interaction | Affinity (Ki) |

|---|---|---|---|

| Harmala Alkaloids (General) | GABA-A Receptor (Benzodiazepine Site) | Inverse Agonist | Not Specified |

| Harmane | Benzodiazepine Receptor | Competitive Inhibitor | Not Specified |

| Harmine | GABA-A Receptor (Benzodiazepine Site) | Binding | > 10,000 nM |

| Harmaline | Benzodiazepine Receptor | Binding | Not Specified |

Imidazoline (B1206853) Receptor Binding

This compound demonstrates a notable affinity for imidazoline receptors, particularly the I2 subtype. wikipedia.org These receptors are implicated in a variety of physiological and pathological processes, and their interaction with β-carbolines is an active area of research. Specific binding assays have quantified this interaction, establishing harmaline as a high-affinity ligand for the I2 receptor, with a reported inhibitory constant (Ki) of 22 nM. wikipedia.org

| Compound | Tissue | Receptor Subtype | Affinity (KiH in nM) |

|---|---|---|---|

| Noreleagnine | Rat Brain | Imidazoline I2 | 12 |

| Norharman | Rat Brain | Imidazoline I2 | 20 |

| Harmalol | Rat Brain | Imidazoline I2 | 82 |

| Harmaline | Rat Brain | Imidazoline I2 | 177 |

| Harmine | Rat Brain | Imidazoline I2 | 630 |

| Harman | Rat Brain | Imidazoline I2 | 700 |

Nuclear Receptor Antagonism (e.g., Androgen Receptor by metabolites/analogs)

The androgen receptor (AR) is a nuclear transcription factor that is activated by binding to androgenic hormones such as testosterone (B1683101) and dihydrotestosterone. nih.gov Antagonism of this receptor is a key therapeutic strategy in conditions like prostate cancer. nih.govnih.gov Harmaline is metabolized in the body through pathways that include oxidative dehydrogenation to harmine and O-demethylation to harmalol, followed by conjugation. researchgate.net

Despite the investigation of various biological activities of harmaline and its metabolites, a review of the current scientific literature does not provide direct evidence to support the hypothesis that harmaline, its primary metabolites (harmine, harmalol, harmol), or its close analogs act as antagonists of the androgen receptor. While some natural compounds and synthetic molecules have been identified as androgen receptor antagonists, this specific mechanism of action has not been documented for the harmaline chemical family. nih.govresearchgate.net Research into the broader pharmacological profile of harmaline is ongoing, but its activity with respect to nuclear receptors like the androgen receptor remains uncharacterized.

Cellular and Subcellular Biological Effects

Cell Cycle Progression Regulation

Harmaline (B1672942) hydrochloride influences cell cycle progression by inducing arrest at specific phases, thereby inhibiting cell proliferation. This regulation is achieved through the modulation of various cell cycle-related proteins, including cyclins and cyclin-dependent kinases (CDKs).

Studies have shown that harmaline hydrochloride can induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines. In oral squamous carcinoma cells (SCC-4 and SCC-25), treatment with this compound resulted in a concentration-dependent arrest in the G0/G1 phase. nih.govresearchgate.netnih.gov This inhibition of progression from the G1 to the S phase prevents DNA replication and subsequent cell division. nih.gov The mechanism underlying this effect involves the modulation of proteins that regulate the G1/S transition, such as CDK4 and CDK6. nih.gov

| Cell Line | Observation | Reference |

|---|---|---|

| SCC-4 | Concentration-dependent G0/G1 phase arrest. | nih.gov |

| SCC-25 | Concentration-dependent G0/G1 phase arrest. | nih.gov |

This compound has also been extensively reported to induce cell cycle arrest at the G2/M checkpoint in various cancer cell types. This effect has been observed in breast cancer cells (MCF-7 and MDA-MB-231), human colorectal carcinoma HCT116 cells, and SK-Hep1 hepatocellular carcinoma cells. pnfs.or.krmdpi.comnih.gov For instance, in MCF-7 and MDA-MB-231 breast cancer cells, treatment with this compound led to a significant increase in the population of cells in the G2/M phase. mdpi.com Similarly, it triggered G2 phase arrest in MGC-803 and SMMC-7721 digestive tumor cells. nih.gov This arrest prevents cells from entering mitosis, ultimately leading to a halt in cell division.

| Cell Line | Cancer Type | Reference |

|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | mdpi.com |

| HCT116 | Colorectal Carcinoma | pnfs.or.kr |

| SK-Hep1 | Hepatocellular Carcinoma | nih.govsemanticscholar.org |

| MGC-803, SMMC-7721 | Digestive Tumor | nih.gov |

| SGC-7901 | Gastric Tumor | nih.govscispace.com |

The induction of cell cycle arrest by this compound is mediated by its influence on the expression and activity of key regulatory proteins, particularly cyclins and CDKs. The G2/M transition is primarily controlled by the cyclin B/cdc2 (CDK1) complex. mdpi.com Research has shown that this compound treatment leads to a downregulation of G2/M phase regulatory proteins including p-cdc2, cdc2, and cyclin B1 in HCT116 and SK-Hep1 cells. pnfs.or.krnih.gov

Furthermore, this compound upregulates the expression of CDK inhibitors such as p21 and p27. mdpi.comnih.gov The protein p21 can inactivate the cyclin B1/cdc2 complex, leading to a sustained G2/M arrest. pnfs.or.krmdpi.com In studies on breast cancer cells and gastric tumor cells, this compound treatment increased the expression of p53 and p21. mdpi.comnih.gov In digestive tumor cells, it upregulated cyclin A, cyclin B, and p21. nih.gov Additionally, harmaline has been shown to down-regulate the expression of p-Cdc25C, a phosphatase that activates the Cdc2-Cyclin B1 complex. nih.govnih.gov

Programmed Cell Death (Apoptosis) Pathways

In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. This process is crucial for removing damaged or unwanted cells and is often dysregulated in cancer.

This compound-induced apoptosis is primarily mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have demonstrated that treatment with this compound leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. nih.govsemanticscholar.org

In MGC-803 and SMMC-7721 cells, this compound treatment resulted in the cleavage of pro-caspase-8, caspase-9, and caspase-3. nih.gov Similarly, in HCT116 and SK-Hep1 cells, a reduction in the expression of pro-caspase-9 and pro-caspase-3 was observed, indicating their activation. nih.govsemanticscholar.org The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govsemanticscholar.org The involvement of caspases in this compound-induced apoptosis was further confirmed by experiments where a pan-caspase inhibitor, Z-VAD-FMK, attenuated the apoptotic effects. nih.govnih.gov

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic (mitochondrial) pathway of apoptosis. This family includes both anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, like Bax. The ratio of these proteins is a key determinant of cell survival or death.

Research has consistently shown that this compound modulates the expression of Bcl-2 family proteins to favor apoptosis. In HCT116 and SK-Hep1 cancer cells, treatment with this compound led to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.govsemanticscholar.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Harmaline has also been shown to induce the expression of Bax in ovarian cancer cells. researchgate.net

| Protein | Function | Effect of this compound | Reference |

|---|---|---|---|

| Caspase-3 | Executioner Caspase | Activation/Cleavage | nih.govsemanticscholar.org |

| Caspase-8 | Initiator Caspase | Activation/Cleavage | nih.govnih.gov |

| Caspase-9 | Initiator Caspase | Activation/Cleavage | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govsemanticscholar.org |

| Bax | Pro-apoptotic | Upregulation | nih.govsemanticscholar.orgresearchgate.net |

Mitochondrial-Dependent Apoptosis Pathways

This compound has been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-dependent, pathway. This process is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. Research indicates that treatment with this compound leads to a decrease in the mitochondrial transmembrane potential (ΔΨm) in digestive tumor cells, a key event in the initiation of mitochondrial-mediated apoptosis nih.gov.

The regulation of this pathway is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies on gastric and colorectal cancer cells show that this compound downregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of pro-apoptotic proteins such as Bax and Bad nih.govnih.gov. This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity.

Following the loss of mitochondrial membrane potential, cytochrome c is released into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases (caspases). This compound has been shown to trigger the cleavage and activation of initiator caspase-9 and executioner caspase-3 nih.govnih.gov. The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the biochemical and morphological hallmarks of apoptosis nih.govnih.gov. In non-small-cell lung cancer cells, the apoptotic effect of harmaline is directly linked to caspase-3 activation, further confirming its role in this pathway acs.org.

Table 1: Effects of this compound on Key Mediators of Mitochondrial Apoptosis

| Protein/Parameter | Effect | Cell Line(s) |

| Mitochondrial Potential (ΔΨm) | Decreased | MGC-803, SMMC-7721 |

| Bcl-2 | Downregulated | HCT116, AGS |

| Bax | Upregulated | HCT116, AGS |

| Bad | Upregulated | AGS |

| Caspase-9 | Cleavage/Activation | MGC-803, SMMC-7721 |

| Caspase-3 | Cleavage/Activation | MGC-803, SMMC-7721, AGS |

| PARP | Cleavage | HCT116 |

Modulation of Cellular Proliferation, Migration, and Invasion

This compound consistently demonstrates inhibitory effects on the proliferation, migration, and invasion of various cancer cells. In studies involving human colorectal carcinoma, breast cancer, and gastric cancer cells, this compound was found to suppress cell growth and colony formation in a dose-dependent manner nih.govnih.govnih.govnih.gov.

The compound's anti-migratory and anti-invasive properties are also well-documented. Treatment with this compound significantly reduces the ability of breast and gastric cancer cells to migrate and invade, as observed in laboratory assays nih.govnih.govnih.gov. This inhibition is associated with the downregulation of key proteins involved in metastasis, such as matrix metalloproteinase-2 (MMP-2) nih.govspandidos-publications.com. In ovarian cancer cells, harmine (B1663883), a related compound, was found to markedly inhibit cell migration, an effect linked to the reduced expression of MMP-2 and MMP-9 spandidos-publications.com.

Table 2: Summary of this compound's Effects on Cellular Processes

| Cellular Process | Effect | Cancer Type(s) |

| Proliferation | Inhibited | Colorectal, Breast, Gastric, Ovarian, Triple-Negative Breast Cancer |

| Colony Formation | Suppressed | Breast, Colorectal |

| Migration | Inhibited | Colorectal, Breast, Gastric, Ovarian, Triple-Negative Breast Cancer |

| Invasion | Inhibited | Breast, Gastric, Triple-Negative Breast Cancer |

Cancer Stem-like Cell Population Dynamics and Differentiation Induction

Research has indicated that this compound can impact the population of cancer stem-like cells (CSCs), which are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and recurrence. A study on glioblastoma demonstrated that this compound inhibits the phosphorylation of Akt, a key signaling molecule, and subsequently depletes the pool of cancer stem-like cells nih.gov. This suggests a potential role for the compound in targeting the CSC niche, which is often resistant to conventional therapies.

Cellular Signaling Pathway Crosstalk and Integration

This compound exerts its biological effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

The MAPK pathway, comprising cascades like ERK, JNK, and p38, plays a pivotal role in transmitting extracellular signals to the cell nucleus to regulate gene expression and cellular processes. This compound has been shown to differentially modulate these cascades.

In human colorectal cancer cells (HCT116), treatment with this compound leads to the downregulation of phosphorylated ERK (p-ERK) while upregulating the expression of phosphorylated JNK (p-JNK) and p38 (p-p38) nih.gov. The inhibition of the ERK pathway is a common finding, as it is also observed in MGC-803 and SMMC-7721 cells, where decreased p-ERK levels are associated with apoptosis nih.gov.

In breast cancer cells, the effect can be cell-type specific. This compound treatment increased p38 phosphorylation in MCF-7 cells, while in MDA-MB-231 cells, it activated JNK phosphorylation nih.gov. The activation of p38 and JNK in these cells was linked to the subsequent activation of the FOXO3a transcription factor nih.gov.

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers wikipedia.org. This compound has been repeatedly shown to be a potent inhibitor of this signaling cascade nih.govnih.gov.

In colorectal and breast cancer cells, this compound treatment significantly reduces the phosphorylation levels of PI3K, AKT, and mTOR in a dose-dependent manner nih.govnih.gov. This inactivation of the PI3K/AKT/mTOR pathway contributes to the compound's anti-proliferative effects and its ability to induce cell cycle arrest and apoptosis nih.govnih.gov. The inhibition of Akt phosphorylation by this compound has also been specifically linked to the depletion of the cancer stem-like cell population in glioblastoma nih.gov.

The Forkhead box protein O3 (FOXO3a) is a transcription factor that acts as a tumor suppressor by promoting cell cycle arrest and apoptosis. Its activity is negatively regulated by the PI3K/AKT pathway, where AKT phosphorylates and inactivates FOXO3a.

This compound treatment has been shown to increase the expression and activation of FOXO3a nih.govnih.gov. By inhibiting the PI3K/AKT pathway, this compound prevents the inhibitory phosphorylation of FOXO3a, allowing it to translocate to the nucleus and activate its target genes nih.gov. Furthermore, the activation of the JNK and p38 MAPK pathways by this compound can also lead to the activation of FOXO3a nih.gov. Activated FOXO3a, in turn, increases the expression of proteins like p53 and p21, which mediate cell cycle arrest nih.govnih.gov.

Neurocellular Effects and Neurogenesis

This compound, a prominent beta-carboline alkaloid, exerts significant effects at the cellular level within the nervous system. Its influence on neural cell populations, particularly progenitor cells, and its role in neuronal survival pathways have been subjects of scientific investigation. These studies highlight its potential to modulate neurogenesis and protect against neuronal cell death.

Research has demonstrated that harmaline's close analog, harmine, stimulates the proliferation of human neural progenitor cells (hNPCs) derived from pluripotent stem cells. In one study, treatment with harmine over four days led to a significant increase in the pool of proliferating hNPCs, with some reports indicating a 71.5% increase. This proliferative effect is suggested to be mediated through the inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a key regulator of cell proliferation and brain development. The inhibition of this enzyme by harmine-like compounds is a plausible mechanism for the observed increase in neural progenitor cell numbers. To confirm this, studies have used other DYRK1A inhibitors, which mimicked the proliferative effects of harmine on hNPCs, while inhibitors of monoamine oxidase (MAO) without DYRK1A activity did not produce the same effect. These findings suggest that the stimulation of hNPC proliferation by these beta-carbolines is likely attributable to their DYRK1A inhibitory action.

A study investigating the effects of harmine on cultures containing 97% nestin-positive hNPCs found a 57% increase in the proliferating pool after a four-day treatment. This research further supports the role of DYRK1A inhibition in mediating this effect. Notably, the treatment did not induce DNA damage or cell death, indicating a specific effect on proliferation. Beyond increasing cell numbers, harmine was also observed to enhance dendritic arborization, including total neurite length and the number of segments and extremities in MAP2 positive neurons.

| Key Finding | Compound Studied | Cell Type | Result | Proposed Mechanism |

| Increased Proliferation | Harmine | Human Neural Progenitor Cells (hNPCs) | 71.5% increase in proliferating hNPCs after 4 days. nih.govresearchgate.net | Inhibition of DYRK1A nih.govresearchgate.net |

| Enhanced Neurogenesis | Harmine | Human Neural Progenitor Cells (hNPCs) | 57% increase in proliferating hNPCs and increased dendritic arborization. peerj.comresearchgate.netopen-foundation.org | Inhibition of DYRK1A peerj.comresearchgate.netopen-foundation.org |

Harmaline has demonstrated neuroprotective properties by attenuating neuronal cell death. In studies using PC12 cells, a cell line commonly used in neurological research, harmaline was shown to mitigate dopamine-induced apoptosis. Specifically, 50 µM of harmaline attenuated apoptosis induced by 50 µM of dopamine (B1211576). Furthermore, at a concentration of 100 µM, harmaline attenuated the loss of cell viability caused by 200 µM dopamine. These protective effects are attributed to several mechanisms, including the scavenging of reactive oxygen species and the inhibition of monoamine oxidase.

Harmaline, along with the related beta-carbolines harmalol and harmine, has been shown to protect against MPP+-induced mitochondrial damage, a model for Parkinson's disease neurotoxicity. The compounds attenuated the inhibition of electron flow and the disruption of membrane potential in mitochondria caused by MPP+. They also mitigated dopamine-induced thiol oxidation and carbonyl formation in mitochondria. This suggests that harmaline's neuroprotective effects are, at least in part, mediated by preserving mitochondrial function and reducing oxidative stress.

In the context of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a precursor to MPP+, co-administration of harmalol, a metabolite of harmaline, attenuated the MPTP-induced increases in the activities of antioxidant enzymes and the formation of tissue peroxidation products in the mouse brain. This further supports the role of beta-carbolines in protecting against oxidative neuronal damage.

Effects on Gene Expression and Protein Synthesis

This compound can modulate the expression of various genes and consequently affect protein synthesis, influencing a range of cellular processes from xenobiotic metabolism to apoptosis and cell migration.

Studies have shown that harmaline can significantly influence the expression of cytochrome P450 enzymes, particularly CYP1A1. In human hepatoma HepG2 cells, harmaline was found to decrease the 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-mediated induction of CYP1A1 mRNA in a concentration-dependent manner. nih.gov This effect was also observed in vivo in C57BL/6 mice, where harmaline treatment decreased the TCDD-induced expression of Cyp1a1 mRNA in both the liver and lungs. nih.gov The mechanism for this downregulation involves both transcriptional and posttranslational modifications. nih.gov

Harmaline has also been shown to modulate the expression of genes involved in apoptosis. In A2780 ovarian cancer cells, treatment with harmaline led to an increased expression of the pro-apoptotic gene Bax and the tumor suppressor gene p53 at the transcriptional level. researchgate.net This upregulation of apoptotic genes contributes to its observed anticancer properties.

Furthermore, harmaline can affect the expression of genes related to cell migration and invasion. In the same ovarian cancer cell line, harmaline treatment resulted in a reduced expression of matrix metalloproteinase-2 (MMP2) and matrix metalloproteinase-9 (MMP9) at the transcription level. researchgate.net These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell metastasis.

In addition to directly altering gene expression, harmaline's close analog, harmine, has been shown to indirectly inhibit intracellular protein aggregation. nih.govacs.org While harmine did not directly affect the aggregation of a mutant huntingtin fragment in vitro, it was able to decrease its aggregation within a yeast model. nih.gov This effect was associated with a reduction in oxidative stress, suggesting that harmine's antioxidant properties may contribute to a cellular environment that is less conducive to protein misfolding and aggregation. nih.govacs.org

| Gene | Effect of Harmaline | Cell/Tissue Type | Implication |

| CYP1A1 | Decreased TCDD-induced expression nih.govnih.gov | Human hepatoma HepG2 cells, Mouse liver and lungs nih.govnih.gov | Altered xenobiotic metabolism |

| Bax | Increased expression researchgate.net | A2780 ovarian cancer cells researchgate.net | Promotion of apoptosis |

| p53 | Increased expression researchgate.net | A2780 ovarian cancer cells researchgate.net | Tumor suppression |

| MMP2 | Reduced expression researchgate.net | A2780 ovarian cancer cells researchgate.net | Inhibition of cell migration |

| MMP9 | Reduced expression researchgate.net | A2780 ovarian cancer cells researchgate.net | Inhibition of cell migration |

Preclinical Pharmacological Investigations in Disease Models

Research in Neoplastic Disease Models (In Vitro and In Vivo)

Harmaline (B1672942) hydrochloride has been the subject of preclinical investigations to evaluate its potential effects in various cancer models. Research has explored its activity in several carcinoma cell lines, shedding light on its interactions with cellular proliferation, cell cycle progression, and apoptosis.

Studies on breast cancer cell lines have explored the effects of harmine (B1663883) hydrochloride. In both MCF-7 and MDA-MB-231 cell lines, treatment with harmine hydrochloride has been shown to suppress cell growth, migration, invasion, and the formation of colonies. nih.gov The compound was observed to induce morphological changes in the cells, including rounding and shrinkage. nih.gov

The mechanism of action appears to involve the induction of G2/M cell cycle arrest. nih.gov Furthermore, research indicates that harmine can inhibit cell proliferation and migration in a dose- and time-dependent manner in both MDA-MB-231 and MCF-7 cells. nih.gov This is accompanied by an increase in apoptosis, characterized by chromatin condensation and nuclear fragmentation. nih.gov

| Cell Line | Observed Effects | Key Findings |

|---|---|---|

| MCF-7 | Suppression of growth, migration, invasion, and colony formation. nih.gov | Induction of G2/M cell cycle arrest. nih.gov |

| MDA-MB-231 | Suppression of growth, migration, invasion, and colony formation. nih.gov Inhibition of proliferation. nih.gov | Induction of G2/M cell cycle arrest nih.gov and apoptosis. nih.gov |

In the context of hepatocellular carcinoma, harmine hydrochloride has demonstrated inhibitory effects on SK-Hep1 cells. nih.gov Research showed that it reduced cell viability and hindered the migration, invasion, and colony formation capabilities of these cancer cells. nih.gov

The primary mechanisms identified were the induction of G2/M phase cell cycle arrest and the promotion of apoptosis. nih.gov The half-maximal inhibitory concentration (IC50) values indicated a time-dependent effect, with cytotoxicity increasing with longer exposure times. nih.gov While detailed mechanistic studies on HepG2 cells were not extensively covered in the provided search results, harmaline has been noted for its antitumor effects in this cell line. acs.org

| Cell Line | Time Point | IC50 Value (µM) |

|---|---|---|

| SK-Hep1 | 24h | 98.5 nih.gov |

| 48h | 55.0 nih.gov | |

| 72h | 11.5 nih.gov |

Preclinical studies using non-small-cell lung carcinoma (NSCLC) cell lines, H1299 and A549, have shown that harmaline induces apoptosis, potentially through the intrinsic pathway. acs.orgresearchgate.net The cytotoxic effect of harmaline was found to be more pronounced in H1299 cells compared to A549 cells. nih.gov

A key mechanism identified in these studies is the inhibition of Sphingosine Kinase-1 (SphK1), an enzyme linked to cancer progression and chemoresistance. acs.orgnih.gov Harmaline was found to bind to the substrate-binding pocket of SphK1, significantly inhibiting its kinase activity with an IC50 value in the micromolar range (6.13 ± 0.33 μM). acs.org This inhibition is believed to contribute to the observed induction of caspase-3-mediated apoptosis in both H1299 and A549 cells. acs.orgresearchgate.net

| Cell Line | Observed Effects | Proposed Mechanism of Action |

|---|---|---|

| H1299 | Cytotoxicity, induction of apoptosis. acs.orgnih.gov | Inhibition of Sphingosine Kinase-1 (SphK1), induction of intrinsic apoptotic pathway. acs.orgresearchgate.net |

| A549 | Cytotoxicity, induction of apoptosis. acs.orgnih.gov | Inhibition of Sphingosine Kinase-1 (SphK1), induction of intrinsic apoptotic pathway. acs.orgresearchgate.net |

In oral squamous cell carcinoma cell lines SCC-4 and SCC-25, harmine hydrochloride exhibited cytotoxic effects in a concentration- and time-dependent manner. nih.govspandidos-publications.com The compound was shown to inhibit cell growth and colony formation. nih.gov

The underlying mechanism involves the induction of G0/G1 phase cell cycle arrest and apoptosis. nih.govspandidos-publications.comnih.gov This was associated with a decrease in the protein expression of Bcl-xL and an increase in the cleaved forms of caspases-3, -8, and -9. nih.govspandidos-publications.com Furthermore, the MAPK signaling pathway was identified as being involved in the harmine hydrochloride-induced apoptosis in SCC-4 cells. spandidos-publications.comnih.gov

| Cell Line | Time Point | IC50 Value (µM) |

|---|---|---|

| SCC-4 | 24h | 41.73 nih.govspandidos-publications.com |

| 48h | 32.92 nih.govspandidos-publications.com | |

| 72h | 18.7 nih.govspandidos-publications.com | |

| SCC-25 | 24h | 35.41 nih.govspandidos-publications.com |

| 48h | 13.52 nih.govspandidos-publications.com | |

| 72h | 12.38 nih.govspandidos-publications.com |

Harmine hydrochloride has been investigated for its effects on the human colorectal carcinoma cell line HCT116. nih.gov The compound was found to inhibit the growth, colony formation, and migration of these cells. nih.gov The cytotoxic effects of harmaline and its derivatives on HCT116 cells were significant after 24 and 48 hours of treatment. nih.gov

The mechanism of action in HCT116 cells involves the induction of G2/M cell cycle arrest and apoptosis. nih.gov This is mediated through the regulation of the Bcl-2 family of genes and mitochondrial proteins. nih.gov Research suggests that the inhibition of the ERK and PI3K/AKT/mTOR signaling pathways is involved in the cellular response to harmine hydrochloride. nih.gov

| Cell Line | Time Point | IC50 Value (µM) |

|---|---|---|

| HCT116 | 24h | 125.5 nih.govresearchgate.net |

| 48h | 58.2 nih.govresearchgate.net | |

| 72h | 37.8 nih.govresearchgate.net |

Research into the effects of harmine hydrochloride on gastric cancer has shown inhibitory activity against various cell lines, including AGS, SGC7901, and HGC-27, in a time- and dose-dependent manner. nih.gov

Treatment with harmine hydrochloride led to an arrest of cells in the G0/G1 phase of the cell cycle and a significant increase in the rate of apoptosis in AGS cells. nih.gov This was accompanied by a decrease in the expression of proteins that promote cell proliferation, such as Cyclin D1, Cyclin E, and PCNA, and an increase in proteins that inhibit the cell cycle, like p21 and p27. nih.gov Additionally, the expression of anti-apoptotic proteins Bcl-2 and Survivin was reduced, while the expression of pro-apoptotic proteins Bax, Bad, and caspase-3 was increased. nih.gov The compound also significantly decreased the invasion and migration of AGS cells, which was associated with reduced expression of MMP-2, HIF-1α, and PRDX1. nih.gov

Glioblastoma Models and Stem-like Cells

Harmaline has demonstrated significant cytotoxic activities against human malignant glioblastoma cells, notably the U-87 cell line. researchgate.netnih.gov In vitro studies have shown that harmaline can suppress the proliferation of these cells, leading to apoptotic cell death and cell cycle arrest at the sub-G1 phase. nih.govcncb.ac.cn This is associated with the upregulation of genes involved in cell cycle control, such as p21 and p53, and the pro-apoptotic gene Bax. nih.govcncb.ac.cn Furthermore, harmaline treatment has been observed to induce the generation of reactive oxygen species (ROS). cncb.ac.cn

Beyond its effects on the bulk of tumor cells, harmaline and its related compounds have been investigated for their impact on glioma stem-like cells (GSCs), which are thought to drive tumor growth and recurrence. The related β-carboline, harmine, has been shown to inhibit the self-renewal capacity of GSCs, evidenced by a reduction in neurosphere formation. nih.govnih.gov This effect is linked to a decrease in the expression of the GSC marker CD133. plos.orgresearchgate.net

Investigations into the migratory and invasive potential of glioblastoma cells have also revealed inhibitory effects of harmaline. Treatment of U-87 cells with harmaline significantly reduces cell migration. researchgate.netnih.gov This anti-migratory effect is accompanied by the potent suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression and activity, enzymes crucial for the degradation of the extracellular matrix during tumor invasion. nih.govcncb.ac.cnresearchgate.net

Table 1: Effects of Harmaline on Glioblastoma Cells and Stem-like Cells

| Model System | Key Findings | Associated Markers/Mechanisms |

|---|---|---|

| U-87 Human Glioblastoma Cells | Induces apoptosis and sub-G1 cell cycle arrest. nih.govcncb.ac.cn | Upregulation of p21, p53, Bax; ROS generation. nih.govcncb.ac.cn |

| U-87 Human Glioblastoma Cells | Suppresses cell migration and invasion. researchgate.netnih.gov | Inhibition of MMP-2 and MMP-9 expression. nih.govcncb.ac.cn |

Thyroid Cancer Cell Line Investigations (e.g., TPC-1)

The potential anti-cancer properties of harmaline-related compounds have been explored in thyroid cancer models. In studies using the papillary thyroid cancer cell line TPC-1, harmine suppressed cell proliferation in a manner dependent on both dose and time. nih.gov The compound was also found to induce apoptosis, a key mechanism of programmed cell death, by modulating the ratio of the regulatory proteins Bcl-2 and Bax. nih.gov Furthermore, harmine demonstrated the ability to inhibit the migration and invasion of TPC-1 cells, as observed in wound scratching and Transwell assays. nih.gov In a xenograft model, harmine effectively inhibited the growth of thyroid cancer in nude mice. nih.gov

Research has also extended to more aggressive forms of thyroid cancer, such as anaplastic thyroid carcinoma (ATC). In ATC-derived cell lines (BHT-101 and CAL-62), harmine was shown to reduce the protein levels of Twist1, a transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.govnih.govmerckmillipore.com This reduction in Twist1 was associated with a reversal of EMT markers, specifically an increase in E-cadherin and a decrease in fibronectin expression. nih.gov Harmine also inhibited the proliferation and migration of these ATC cells in a dose-dependent manner. nih.govnih.govmerckmillipore.com Interestingly, it induced apoptosis in BHT-101 cells, but not in CAL-62 cells, and reduced the activation of the PI3K/Akt signaling pathway in both cell lines. nih.govnih.gov

Table 2: Effects of Harmine on Thyroid Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Associated Markers/Mechanisms |

|---|---|---|---|

| TPC-1 | Papillary Thyroid Cancer | Suppressed proliferation; induced apoptosis. nih.gov | Time- and dose-dependent; regulation of Bcl-2/Bax ratio. nih.gov |

| TPC-1 | Papillary Thyroid Cancer | Inhibited migration and invasion. nih.gov | Demonstrated in wound healing and Transwell assays. nih.gov |

| BHT-101 & CAL-62 | Anaplastic Thyroid Cancer | Inhibited proliferation and migration. nih.govnih.govmerckmillipore.com | Dose-dependent inhibition. nih.gov |

| BHT-101 & CAL-62 | Anaplastic Thyroid Cancer | Reduced Twist1 protein levels and reverted EMT. nih.govnih.govmerckmillipore.comresearchgate.net | Increased E-cadherin, decreased fibronectin. nih.gov |

Anti-Angiogenic Potential in Tumor Models

Harmaline hydrochloride has been investigated for its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. In a mouse model of breast cancer using 4T1 cells, harmaline treatment led to a significant decrease in the levels of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2). nih.govbohrium.com The expression of genes encoding for VEGF and its receptor (VEGF receptor 2) was also significantly down-regulated in harmaline-treated mice. nih.gov

Mechanistic studies with the related compound harmine have identified the p53 signaling pathway as a key player in its anti-angiogenic effects. nih.govecnu.edu.cnnih.gov Harmine has been shown to activate the p53 pathway in endothelial cells, which disrupts the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and nuclear accumulation. nih.govplos.orgplos.org This activation of p53 results in endothelial cell cycle arrest and apoptosis. nih.govplos.org Consequently, harmine suppresses endothelial cell migration and tube formation, ultimately inhibiting tumor growth by reducing tumor angiogenesis, as demonstrated in xenograft tumor models. nih.govplos.org

Table 3: Anti-Angiogenic Effects of Harmaline and Related Compounds

| Compound | Model System | Key Findings | Associated Markers/Mechanisms |

|---|---|---|---|

| Harmaline | 4T1 Breast Cancer Mouse Model | Decreased levels of pro-angiogenic factors. nih.govbohrium.com | Significant reduction in VEGF and MMP-2. nih.gov |

| Harmaline | 4T1 Breast Cancer Mouse Model | Down-regulated genes related to angiogenesis. nih.gov | Decreased expression of VEGF and VEGF receptor 2. nih.gov |

| Harmine | Endothelial Cells (in vitro) | Induced cell cycle arrest and apoptosis. nih.govplos.org | Activation of the p53 signaling pathway. nih.govecnu.edu.cnnih.gov |

Neuropharmacological Research in Animal Models

Antidepressant-like Activities

This compound has shown potential antidepressant-like effects in preclinical animal models. In studies involving rats subjected to a model of stress-induced disorder, treatment with this compound was found to alleviate depressive manifestations. qmu.kz This was evidenced by a significant decrease in depressive behaviors compared to a placebo group. qmu.kz

Further research using the acute restraint stress (ARS) model in mice has corroborated these findings. Administration of harmaline reversed ARS-induced depressive-like behaviors. nih.gov Specifically, in the forced swim test, a standard behavioral test for assessing antidepressant efficacy, harmaline at certain doses decreased the immobility time of the mice, suggesting an antidepressant-like effect. nih.gov

Table 4: Antidepressant-like Effects of this compound

| Animal Model | Condition | Behavioral Test | Key Findings |

|---|---|---|---|

| Rats | Stress-Induced Disorder | General Behavioral Assessment | Alleviated depressive manifestations. qmu.kz |

Anxiolytic-like Responses

The effects of harmaline on anxiety-related behaviors have been examined in animal models, with results indicating a complex, dose-dependent response. In studies using the elevated plus maze test in mice, lower doses of harmaline (5-10 mg/kg) were reported to have anxiogenic (anxiety-producing) properties. nih.gov In contrast, higher doses (20 mg/kg) demonstrated anxiolytic-like (anxiety-reducing) properties. nih.gov This suggests that harmaline can modulate emotional reactivity and decision-making in anxiogenic situations depending on the dose administered. nih.gov

In line with the anxiolytic findings at higher doses, research on rats with a stress-induced disorder showed that treatment with this compound helped to relieve anxious manifestations. qmu.kz These animals displayed a statistically significant increase in time spent in open spaces in behavioral tests, indicative of reduced anxiety. qmu.kz Similarly, in mice subjected to acute restraint stress, harmaline administration was shown to block anxiogenic-like behaviors. nih.gov

Table 5: Anxiolytic-like Effects of this compound

| Animal Model | Behavioral Test | Dose Range | Observed Effect |

|---|---|---|---|

| Mice | Elevated Plus Maze | 5-10 mg/kg | Anxiogenic-like. nih.gov |

| Mice | Elevated Plus Maze | 20 mg/kg | Anxiolytic-like. nih.gov |

| Rats | Open Field / Elevated Cruciform Maze | Not specified | Anxiolytic-like (alleviated anxious manifestations). qmu.kz |

Anti-Parkinsonian Effects and Motor Regulation

This compound has been studied for its potential effects in animal models of Parkinson's disease. Research has shown that a water-soluble form of this compound can eliminate catalepsy induced by the dopamine (B1211576) receptor antagonist haloperidol in rats. nih.govresearchgate.net In a mouse model of Parkinsonism induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound was found to reduce motor deficits such as oligokinesia (poverty of movement) and rigidity. nih.govresearchgate.net The efficacy of this compound in these models was found to be comparable to the standard anti-Parkinsonian drug, levodopa, at certain doses, suggesting it may help compensate for dopamine deficiency in the brain. nih.gov

Paradoxically, harmaline is also widely known for its ability to induce tremor. nih.gov It acts on the inferior olive in the brainstem, causing rhythmic, burst-firing activity that is transmitted through the olivocerebellar pathway. nih.govresearchgate.netfrontiersin.org This action induces a postural and kinetic tremor in experimental animals. nih.gov Due to this reliable tremorigenic effect, harmaline administration has become a standard experimental model used to study the mechanisms of essential tremor and to screen for potential new anti-tremor medications. nih.govresearchgate.net

Table 6: Effects of this compound on Motor Regulation and in Parkinsonism Models

| Model System | Condition/Effect | Key Findings |

|---|---|---|

| Rats | Haloperidol-induced catalepsy | Eliminated cataleptic state. nih.govresearchgate.net |

| Mice | MPTP-induced Parkinsonism | Reduced oligokinesia and rigidity. nih.govresearchgate.net |

| Experimental Animals (General) | Motor Regulation | Induces postural and kinetic tremor. nih.gov |

Antihypoxic Activity Assessment

Research into the β-carboline alkaloids has extended to their potential protective effects against hypoxic conditions, which are characterized by an inadequate oxygen supply to the body's tissues. While direct and extensive studies specifically designating "this compound" in antihypoxic models are not prominently detailed in the available literature, research on the closely related analogue, harmine hydrochloride, has shown pronounced antihypoxic activity in hypobaric hypoxia tests oamjms.eu. These findings suggest a potential area for further investigation into harmaline, given the structural and pharmacological similarities between these two compounds nih.gov. The mechanism for harmine's neurotropic action is linked to its strong bonds with serotonin (B10506) 5-HT2C receptors, dopamine D2 receptors, and monoamine oxidase A and B, which may contribute to its protective effects under low oxygen conditions oamjms.eu.

Cognitive Function and Memory Enhancement Studies (e.g., Scopolamine-induced dysfunction)

Harmaline has been investigated for its potential to mitigate cognitive deficits, particularly in memory impairment models induced by scopolamine. Scopolamine is a cholinergic antagonist that induces transient memory loss, serving as a widely used pharmacological model to screen for anti-amnesic drugs medilam.ac.ir.

Preclinical studies in mice have demonstrated that harmaline can effectively ameliorate memory deficits induced by scopolamine researchgate.netnih.gov. In these studies, harmaline treatment was shown to improve spatial learning and memory in behavioral tests like the Morris water maze nih.gov. The underlying mechanisms for this cognitive enhancement are multifaceted. Harmaline exhibits a significant ability to enhance cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) nih.govresearchgate.netnih.gov. By inhibiting AChE, harmaline increases the availability of acetylcholine in the brain, a key factor in memory and learning processes medilam.ac.ir. Furthermore, harmaline has been observed to induce the activity of choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine researchgate.netnih.gov.

Beyond its effects on the cholinergic system, harmaline's anti-amnesic properties are also linked to its ability to reduce oxidative stress and neuroinflammation in the brain, which are contributing factors to cognitive dysfunction nih.govresearchgate.netnih.gov.

| Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Scopolamine-Induced Amnesia in Mice | Effectively ameliorated memory deficits; Improved performance in Morris water maze task. researchgate.netnih.gov | Inhibition of Acetylcholinesterase (AChE), Induction of Choline Acetyltransferase (ChAT), Attenuation of oxidative stress and inflammation. nih.govresearchgate.netnih.gov |

Investigations into Other Biological Activities

Antioxidant Mechanisms and Oxidative Stress Reduction

Harmaline has demonstrated significant antioxidant properties in various preclinical models. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Harmaline combats oxidative stress through several mechanisms.

It has been shown to possess free radical-scavenging abilities, directly neutralizing harmful radicals nih.govresearchgate.net. Studies have demonstrated that harmaline can protect against the oxidation of human low-density lipoprotein (LDL), a key event in the development of atherosclerosis researchgate.net. In this context, harmaline was more potent than its analogue harmine in both scavenging free radicals and preventing the oxidative aggregation of apolipoprotein B researchgate.net.

In animal and cell-based models, harmaline treatment has been shown to reduce lipid peroxidation, a primary marker of oxidative damage, as indicated by decreased levels of malondialdehyde (MDA) researchgate.netresearchgate.netkaums.ac.ir. Concurrently, it enhances the body's endogenous antioxidant defense system by increasing the activity of crucial enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) researchgate.net. Research in models of nephrotoxicity confirmed that harmaline decreases free radical production and MDA levels while increasing the total antioxidant capacity (TAC) researchgate.net.

| Model/Assay | Key Findings | Specific Markers |

|---|---|---|

| DPPH Radical Scavenging Assay | Exhibited significant free radical scavenging capacity. researchgate.net | DPPH radicals |

| Human LDL Oxidation Model | Inhibited CuSO4-induced LDL oxidation and reduced vitamin E disappearance. researchgate.net | Conjugated dienes, Malondialdehyde (MDA) |

| Scopolamine-Induced Cognitive Dysfunction in Mice | Increased antioxidant enzyme activities. researchgate.net | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) |

| Bisphenol-A-Induced Nephrotoxicity in HK-2 Cells | Decreased free radical production and increased total antioxidant capacity. researchgate.net | Reactive Oxygen Species (ROS), MDA, Total Antioxidant Capacity (TAC) |

| Diabetic Male Mice | Increased levels of antioxidant enzymes. kaums.ac.ir | Superoxide Dismutase (SOD), Catalase |

Anti-inflammatory Properties

Harmaline exhibits notable anti-inflammatory effects, which have been documented in several preclinical studies. Its mechanism of action involves the modulation of key inflammatory pathways and mediators.